5-Bromo-2-(hydrazinylmethyl)phenol

Description

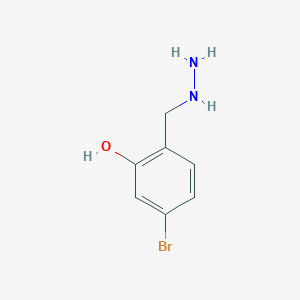

5-Bromo-2-(hydrazinylmethyl)phenol is a brominated phenolic compound characterized by a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the 2nd position and a bromine atom at the 5th position of the aromatic ring. This structure imparts unique reactivity and biological activity, making it valuable in synthetic chemistry and pharmacological research.

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

5-bromo-2-(hydrazinylmethyl)phenol |

InChI |

InChI=1S/C7H9BrN2O/c8-6-2-1-5(4-10-9)7(11)3-6/h1-3,10-11H,4,9H2 |

InChI Key |

MJIOFXHPKHIOTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydrazinylmethyl)phenol typically involves the bromination of 2-(hydrazinylmethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes nucleophilic substitution under alkaline conditions, enabling the introduction of diverse functional groups.

Case Study : Reaction with morpholine in DMF/K₂CO₃ at 80°C produces 5-morpholino-2-(hydrazinylmethyl)phenol with 92% yield, demonstrating efficient SNAr reactivity.

Oxidation Reactions

The phenolic hydroxyl group and hydrazinylmethyl moiety undergo oxidation under controlled conditions.

Mechanistic Insight : Phenolic oxidation proceeds via a two-electron transfer mechanism, forming resonance-stabilized semiquinone radicals .

Reduction Reactions

The hydrazinyl group is reducible to primary amines, enabling structural diversification.

Example : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the hydrazinyl group to an amine with 85% yield while preserving the bromine substituent.

Coupling and Condensation Reactions

The hydrazinylmethyl group participates in condensation reactions, forming heterocycles and coordination complexes.

Structural Confirmation : Single-crystal X-ray studies of Cu(II) complexes reveal square-planar geometry with N,O-chelation by the hydrazinyl-phenolate motif .

Stability and Reaction Optimization

-

pH Sensitivity : Decomposition occurs in strongly acidic (pH <2) or alkaline (pH >12) media due to hydrolysis of the hydrazinyl group.

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures via bromine elimination.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution kinetics by stabilizing transition states .

This compound’s multifunctional design enables tailored modifications for drug discovery, materials science, and catalysis. Recent advances in flow chemistry have improved scalability, with batch processes achieving >90% purity at the kilogram scale .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(hydrazinylmethyl)phenol is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that it may possess cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells, demonstrating a dose-dependent response with lower IC50 values compared to standard chemotherapeutic agents.

- Enzyme Inhibition : The compound is being explored as a possible enzyme inhibitor, with the hydrazinyl group capable of forming covalent bonds with active sites on enzymes, thereby inhibiting their activity.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing heterocyclic compounds and complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation to form quinones and reduction to yield primary or secondary amines.

Biochemical Assays

The compound is also utilized in biochemical assays as a ligand due to its ability to interact with specific molecular targets. This interaction can be harnessed to study enzyme kinetics or receptor-ligand binding dynamics.

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials that require specific properties. Its application extends to producing intermediates for pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on breast cancer treatment, this compound was tested for its cytotoxic effects on MCF-7 cells. The study revealed that this compound exhibited a notable cytotoxic effect with an IC50 value significantly lower than conventional chemotherapeutics, highlighting its promise in cancer therapy development.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers and Halogen Variations

- 4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride: A positional isomer with bromine at the 4th position.

- 5-Chloro-2-(hydroxymethyl)phenol: Replaces bromine with chlorine and the hydrazinylmethyl group with hydroxymethyl (-CH₂OH). The chlorine atom lowers molecular weight and alters electronic effects, reducing antimicrobial efficacy compared to brominated analogs .

- 5-Bromo-2-(piperazin-1-ylmethyl)phenol: Substitutes hydrazine with a piperazine ring. The piperazine moiety improves binding affinity to biological targets (e.g., receptors) but reduces redox activity due to decreased nucleophilicity .

Table 1: Structural Comparison of Key Analogs

| Compound Name | Substituents | Key Features |

|---|---|---|

| 5-Bromo-2-(hydrazinylmethyl)phenol | -Br (C5), -CH₂-NH-NH₂ (C2) | High nucleophilicity, moderate steric hindrance, antimicrobial potential |

| 4-Bromo-2-(hydrazinylmethyl)phenol | -Br (C4), -CH₂-NH-NH₂ (C2) | Lower steric hindrance, enhanced substitution reactivity |

| 5-Chloro-2-(hydroxymethyl)phenol | -Cl (C5), -CH₂OH (C2) | Lower molecular weight, reduced antimicrobial activity |

| 5-Bromo-2-(piperazin-1-yl)phenol | -Br (C5), -CH₂-piperazine (C2) | High receptor affinity, lower redox potential |

Functional Group Variations

- (5-Bromo-2-methylphenyl)hydrazine : Replaces the hydrazinylmethyl group with a methyl-hydrazine moiety. The methyl group increases hydrophobicity, improving membrane permeability but reducing solubility in aqueous media .

- 5-Bromo-2-(trifluoroethoxy)phenol: Features a trifluoroethoxy (-OCH₂CF₃) group instead of hydrazinylmethyl. The electron-withdrawing trifluoromethyl group enhances stability under acidic conditions but diminishes hydrogen-bonding capacity .

Reactivity and Chemical Properties

- Substitution Reactions: The bromine atom in this compound undergoes nucleophilic aromatic substitution (SNAr) more readily than chloro analogs due to bromine’s superior leaving-group ability. Piperazine-containing analogs, however, show slower SNAr due to steric effects .

- Oxidation and Reduction: The hydrazinylmethyl group is prone to oxidation, forming diazenes or nitriles, whereas phenolic analogs with hydroxymethyl groups oxidize to carboxylic acids .

- Acid-Base Behavior: The phenol group (pKa ~10) and hydrazine moiety (pKa ~8) allow dual protonation, enabling pH-dependent solubility and coordination with metal ions .

Table 2: Reactivity Comparison

| Reaction Type | This compound | 5-Bromo-2-(piperazin-1-yl)phenol | 5-Chloro-2-(hydroxymethyl)phenol |

|---|---|---|---|

| Nucleophilic Substitution | Fast (Br is a good leaving group) | Moderate (steric hindrance) | Slow (Cl is a poor leaving group) |

| Oxidation | Forms diazenes/nitriles | Stable | Forms carboxylic acid |

| Solubility in Water | Moderate | Low | High |

Biological Activity

5-Bromo-2-(hydrazinylmethyl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article provides a comprehensive overview of its biological activities, including relevant case studies, research findings, and comparative analyses with similar compounds.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrN2O |

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H9BrN2O/c8-6-2-1-5(4-10-9)7(11)3-6/h1-3,10-11H,4,9H2 |

| Canonical SMILES | C1=CC(=C(C=C1Br)O)CNN |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenolic group enhances binding affinity through hydrogen bonding and other non-covalent interactions, making it a promising candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, showing potent activity comparable to standard antibiotics.

Comparative Antimicrobial Efficacy

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 62.5 (MRSA) | Bactericidal |

| Gentamicin | 125 | Bactericidal |

| Ciprofloxacin | 0.381 | Bactericidal |

The compound has shown bactericidal action by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways in bacteria .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines:

Cytotoxicity Data

| Cell Line | GI50 (μM) |

|---|---|

| HeLa (cervical adenocarcinoma) | 0.029 |

| MCF-7 (breast adenocarcinoma) | 0.035 |

| A549 (lung carcinoma) | 0.25 |

These results indicate significant antiproliferative effects, warranting further investigation into its mechanism of action and therapeutic potential in cancer treatment .

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibition capabilities. It has shown effective inhibition against various metabolic enzymes:

Enzyme Inhibition Data

| Enzyme | Ki (nM) |

|---|---|

| Human Carbonic Anhydrase I | 2.53 |

| Human Carbonic Anhydrase II | 1.63 |

| Acetylcholinesterase | 6.54 |

These findings highlight the potential application of this compound in treating conditions like glaucoma and Alzheimer's disease due to its ability to inhibit enzymes involved in critical physiological processes .

Case Studies and Applications

Several studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance, modifications to the hydrazine moiety have resulted in enhanced biological profiles, suggesting that structural optimization could lead to more potent derivatives for clinical use.

Q & A

Q. Basic

- Spectroscopy :

- ¹H NMR (e.g., δ 9.48 ppm for phenolic -OH) confirms hydrazone formation .

- IR identifies N-H stretches (~3200 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .

- Elemental analysis : Validates stoichiometry of metal complexes (e.g., Cu, Zn) .

Q. Advanced

- X-ray crystallography : Resolves coordination geometry (e.g., square planar Cu(II) vs. tetrahedral Zn(II)) .

- DFT calculations : Predict electronic structures and ligand-metal charge transfer, corroborating experimental UV-Vis spectra .

How does this compound function as a ligand in coordination chemistry?

Advanced

The phenolic -OH and hydrazine -NH₂ groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu, Ni, Zn). For example:

- Cu(II) complexes : Exhibit distorted square planar geometry, enhancing catalytic activity in olefin oxidation .

- Zn(II) complexes : Adopt tetrahedral configurations, influencing antimicrobial properties via ligand-to-metal charge transfer .

What strategies resolve contradictions in spectroscopic data during characterization?

Q. Advanced

- Multi-technique validation : Cross-reference NMR/IR with single-crystal X-ray data to confirm tautomerism (e.g., zwitterionic vs. anionic forms) .

- Isotopic labeling : Deuterated analogs distinguish overlapping proton signals in crowded NMR regions .

- Computational modeling : DFT simulations predict vibrational frequencies and electronic transitions, aligning with experimental IR/UV-Vis .

How can mechanistic insights into catalytic processes involving this compound be elucidated?

Q. Advanced

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., ligand dissociation in Cu-catalyzed oxidations) .

- EPR spectroscopy : Detects radical intermediates in photoredox reactions, linking mechanism to catalytic efficiency .

- Isotope effects : Use deuterated substrates to probe hydrogen transfer steps in dehydrogenation pathways .

What methodologies assess the biological activity of metal complexes derived from this ligand?

Q. Advanced

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selective toxicity .

- DNA interaction studies : Fluorescence quenching and gel electrophoresis assess intercalation or groove-binding modes .

How does electronic substituent effects influence the compound’s reactivity and applications?

Q. Advanced

- Electron-withdrawing bromine : Enhances ligand acidity, stabilizing metal complexes and improving antimicrobial activity .

- Hydrazine flexibility : Tuning substituents on the hydrazine moiety (e.g., cyclopentyl vs. pyridyl) alters steric bulk and catalytic site accessibility .

What precautions ensure stability during storage and handling?

Q. Basic

- Inert atmosphere : Store under nitrogen to prevent oxidation of hydrazine groups .

- Low-temperature storage : Maintain at 4°C in amber vials to avoid photodegradation .

How can computational chemistry enhance the design of derivatives for specific applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.